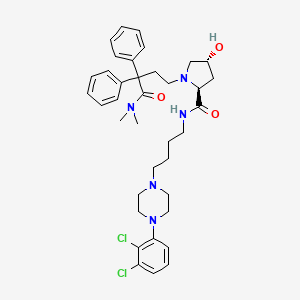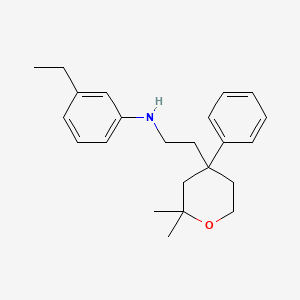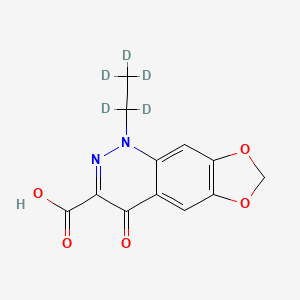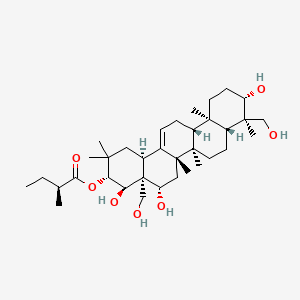
Antimicrobial agent-27
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antimicrobial agent-27 is a synthetic compound designed to inhibit the growth of or kill microorganisms. This compound is part of a broader class of antimicrobial agents that include antibiotics, antifungals, antivirals, and antiseptics. The primary function of this compound is to combat bacterial infections, making it a valuable tool in both medical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antimicrobial agent-27 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a condensation reaction. Subsequent steps may involve functional group modifications, such as halogenation or alkylation, to enhance the compound’s antimicrobial properties. Reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The final product is purified using techniques such as crystallization, distillation, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Antimicrobial agent-27 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antimicrobial activity.
Reduction: Reduction reactions can be used to alter the compound’s structure, affecting its efficacy and stability.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups that improve the compound’s antimicrobial properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified antimicrobial properties. These derivatives can be tailored to target specific types of microorganisms or to improve the compound’s stability and solubility.
Applications De Recherche Scientifique
Antimicrobial agent-27 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of antimicrobial action and to develop new synthetic methodologies.
Biology: Employed in microbiological studies to investigate the effects of antimicrobial agents on bacterial growth and resistance.
Medicine: Utilized in the development of new antibiotics and antiseptics, particularly for treating drug-resistant bacterial infections.
Industry: Applied in the formulation of antimicrobial coatings for medical devices, textiles, and food packaging to prevent microbial contamination.
Mécanisme D'action
The mechanism of action of antimicrobial agent-27 involves disrupting the cell membrane of bacteria, leading to cell lysis and death. The compound targets specific proteins and enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. By inhibiting these essential processes, this compound effectively kills or inhibits the growth of bacteria.
Comparaison Avec Des Composés Similaires
Antimicrobial agent-28: Similar in structure but with different functional groups that may affect its spectrum of activity.
Antimicrobial agent-29: Another synthetic compound with a broader range of activity against both gram-positive and gram-negative bacteria.
Antimicrobial agent-30: Known for its enhanced stability and longer shelf life compared to antimicrobial agent-27.
Uniqueness: this compound is unique due to its specific mechanism of action and its ability to target a wide range of bacterial pathogens. Its synthetic versatility allows for the creation of various derivatives, making it a valuable compound in the fight against antimicrobial resistance.
Propriétés
Formule moléculaire |
C35H58O7 |
|---|---|
Poids moléculaire |
590.8 g/mol |
Nom IUPAC |
[(3R,4R,4aR,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4,5,10-trihydroxy-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-3-yl] (2S)-2-methylbutanoate |
InChI |
InChI=1S/C35H58O7/c1-9-20(2)29(41)42-28-27(40)35(19-37)22(16-30(28,3)4)21-10-11-24-31(5)14-13-25(38)32(6,18-36)23(31)12-15-33(24,7)34(21,8)17-26(35)39/h10,20,22-28,36-40H,9,11-19H2,1-8H3/t20-,22-,23+,24+,25-,26-,27-,28-,31-,32-,33+,34+,35-/m0/s1 |
Clé InChI |
UTHVUHCIHWGOIA-YHLPCCDPSA-N |
SMILES isomérique |
CC[C@H](C)C(=O)O[C@H]1[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2CC1(C)C)C)O)CO)O |
SMILES canonique |
CCC(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)O)C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


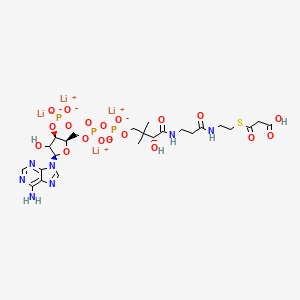

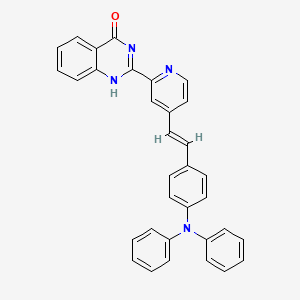

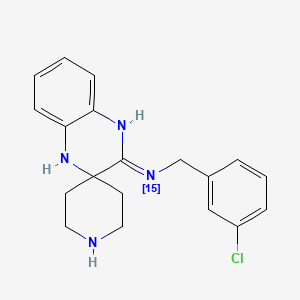
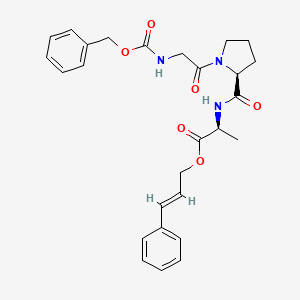
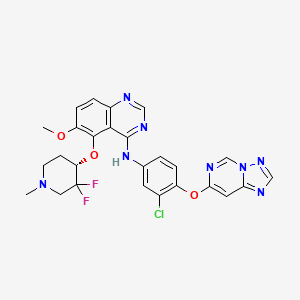
![(1R,4E,5'S,6S,6'R,7R,8S,10S,11S,12S,14S,15S,16R,18E,20E,22S,25S,27S,28S,29R)-7,9,11,12,13,14,15-heptahydroxy-10-[(2S,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-6'-[(3R)-3-hydroxypentan-2-yl]-22-(2-hydroxypropyl)-5',6,8,16,28,29-hexamethyl-14-propylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3-one](/img/structure/B12379297.png)
![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)

